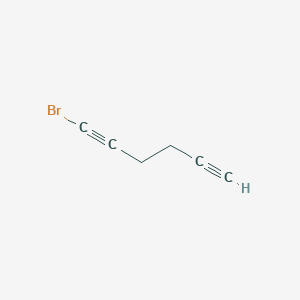
1-Bromohexa-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromohexa-1,5-diyne is an organobromine compound characterized by the presence of a bromine atom attached to a hexadiyne backbone. This compound is of significant interest in organic chemistry due to its unique structure, which includes two triple bonds and a bromine substituent. The molecular formula of this compound is C6H5Br.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromohexa-1,5-diyne can be synthesized through various methods. One common approach involves the bromination of hexa-1,5-diyne. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromohexa-1,5-diyne undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding alcohols or ethers.
Addition Reactions: The triple bonds in this compound can participate in addition reactions with hydrogen halides (HX) or halogens (X2), resulting in the formation of dihaloalkenes or tetrahaloalkanes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the cleavage of triple bonds and formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Alcohols or ethers.
Addition: Dihaloalkenes or tetrahaloalkanes.
Oxidation: Carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Bromohexa-1,5-diyne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Catalysis: It is employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Mécanisme D'action
The mechanism of action of 1-Bromohexa-1,5-diyne involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the triple bonds towards nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a starting material. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-Bromohexane: A saturated analog with a single bromine atom and no triple bonds.
1,5-Hexadiyne: A non-brominated analog with two triple bonds.
1-Bromo-2-hexyne: A similar compound with a bromine atom and a single triple bond.
Comparison: 1-Bromohexa-1,5-diyne is unique due to the presence of both bromine and two triple bonds, which impart distinct reactivity and versatility in synthetic applications. Compared to 1-Bromohexane, it offers additional sites for chemical modification. In contrast to 1,5-Hexadiyne, the presence of bromine enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
66097-61-8 |
|---|---|
Formule moléculaire |
C6H5Br |
Poids moléculaire |
157.01 g/mol |
Nom IUPAC |
1-bromohexa-1,5-diyne |
InChI |
InChI=1S/C6H5Br/c1-2-3-4-5-6-7/h1H,3-4H2 |
Clé InChI |
FXVPAHVBBPUAKH-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
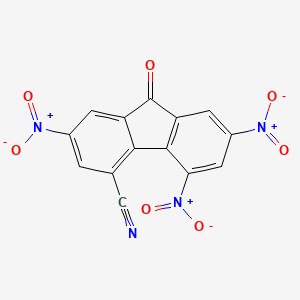
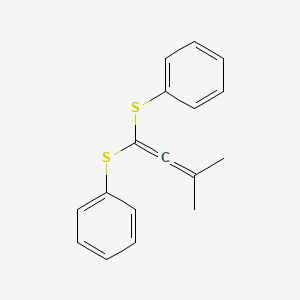
silane](/img/structure/B14479328.png)
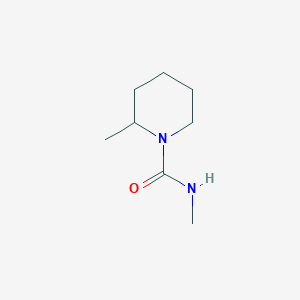
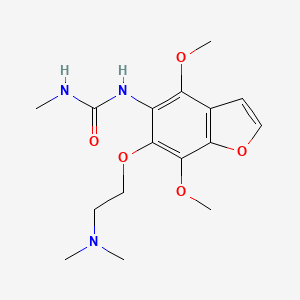
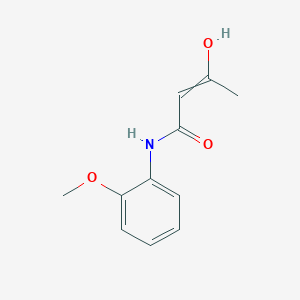
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
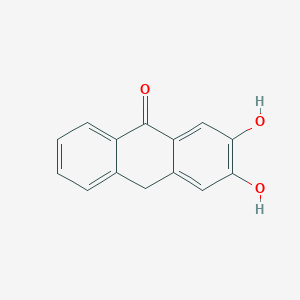
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
